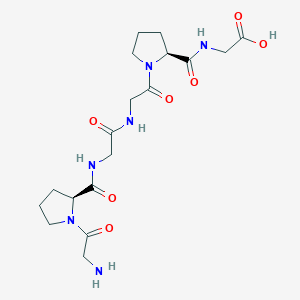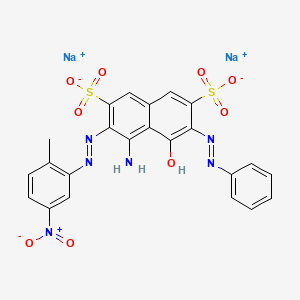![molecular formula C11H10O3 B14738690 (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one CAS No. 4736-29-2](/img/structure/B14738690.png)
(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one is a chemical compound characterized by its unique structure, which includes a furan ring and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one typically involves the condensation of 2-hydroxybenzaldehyde with tetrahydrofuran-2-one under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity. Pathways involved may include oxidative stress response or signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid share structural similarities with (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one.
Hydroxycinnamic acids: Compounds such as ferulic acid and caffeic acid also exhibit similar structural features.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
4736-29-2 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
(3Z)-3-[(2-hydroxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H10O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7,12H,5-6H2/b9-7- |
Clave InChI |
NAWZWOWKPOCQIM-CLFYSBASSA-N |
SMILES isomérico |
C\1COC(=O)/C1=C\C2=CC=CC=C2O |
SMILES canónico |
C1COC(=O)C1=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


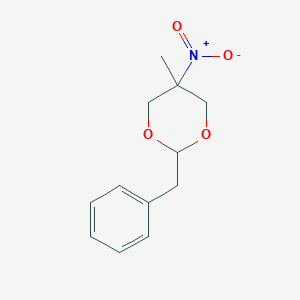

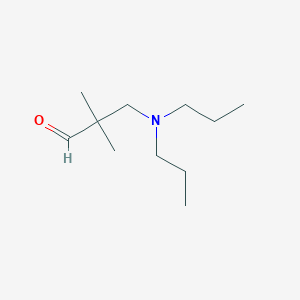
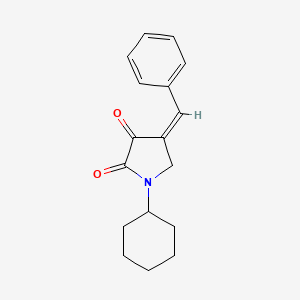

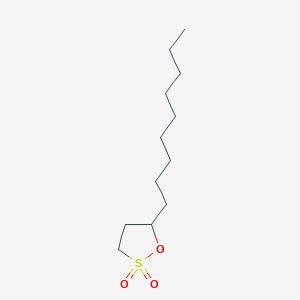
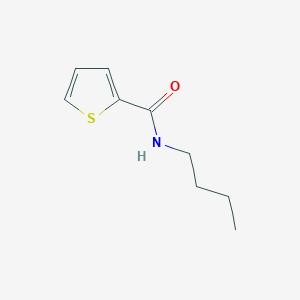
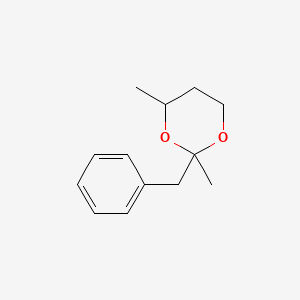
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
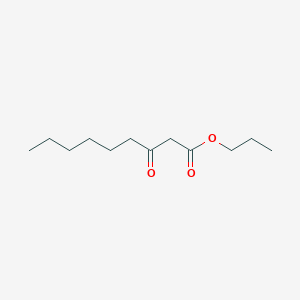
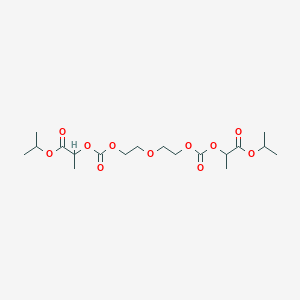
![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)
